5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid
5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid
Brand Name:
Vulcanchem
CAS No.:
111453-32-8
VCID:
VC21147085
InChI:
InChI=1S/C11H11I3N2O5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)8(14)5(6)11(20)21/h3,17-18H,1-2,15H2,(H,16,19)(H,20,21)
SMILES:
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I
Molecular Formula:
C11H11I3N2O5
Molecular Weight:
631.93 g/mol
5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid
CAS No.: 111453-32-8
Cat. No.: VC21147085
Molecular Formula: C11H11I3N2O5
Molecular Weight: 631.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111453-32-8 |
|---|---|
| Molecular Formula | C11H11I3N2O5 |
| Molecular Weight | 631.93 g/mol |
| IUPAC Name | 3-amino-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoic acid |
| Standard InChI | InChI=1S/C11H11I3N2O5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)8(14)5(6)11(20)21/h3,17-18H,1-2,15H2,(H,16,19)(H,20,21) |
| Standard InChI Key | URFBLIYCWAORDM-UHFFFAOYSA-N |
| SMILES | C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I |
| Canonical SMILES | C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator